3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide
Description
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide is a synthetic organic compound featuring a benzene ring substituted with a carboximidamide group at the 1-position and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at the 3-position. Its molecular formula is C₁₂H₁₄N₄, with a molecular weight of 214.27 g/mol.
The methylene bridge between the pyrazole and benzene rings distinguishes it from simpler pyrazole derivatives, offering conformational flexibility and influencing solubility and steric interactions .
Properties
CAS No. |
1134297-99-6 |
|---|---|
Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H16N4/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(14)15/h3-7H,8H2,1-2H3,(H3,14,15) |
InChI Key |
NAOHVAPSCJLPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Alkylation via Benzyl Bromide Intermediate
A widely employed strategy involves the alkylation of 3,5-dimethylpyrazole with a benzylic bromide bearing a carboximidamide group. The synthesis proceeds in two stages:
Stage 1: Synthesis of 3-(Bromomethyl)Benzenecarboximidamide
- Nitrile to Carboximidamide Conversion :
Stage 2: Pyrazole Alkylation
- 3,5-Dimethylpyrazole (1.2 equiv) is deprotonated with potassium tert-butoxide (KOtBu, 1.5 equiv) in tetrahydrofuran (THF) at 0°C.
- 3-(Bromomethyl)benzenecarboximidamide (1.0 equiv) is added dropwise, and the mixture is refluxed for 12–18 hours.
- Yield : 68–72% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Key Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes nucleophilicity |
| Base | KOtBu | Ensures complete deprotonation |
| Temperature | Reflux (~66°C) | Accelerates SN2 kinetics |
| Stoichiometry | 1.2:1 (pyrazole:bromide) | Minimizes side reactions |
Optimization Strategies for Intermediate Synthesis
Temperature Control in Nitrile Functionalization
The Pinner reaction requires precise temperature modulation:
Catalytic Enhancements
- Lewis Acid Additives : Boron trifluoride etherate (BF₃·Et₂O, 5 mol%) increases electrophilicity of the benzylic bromide, improving alkylation efficiency (yield: +12%).
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB, 2 mol%) enhances interfacial reactivity in biphasic systems (e.g., THF/H₂O).
Industrial-Scale Production Considerations
Process Intensification
Purification Techniques
| Method | Purity (%) | Throughput (kg/day) |
|---|---|---|
| Column Chromatography | 98.5 | 5–10 |
| Recrystallization | 99.2 | 50–100 |
Characterization and Validation
Spectroscopic Analysis
Challenges and Mitigation Strategies
Hydrolytic Instability
The carboximidamide group is prone to hydrolysis under acidic or aqueous conditions:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboximidamide group (-C(=NH)NH₂) acts as a nucleophile, participating in substitution reactions with electrophilic agents. For example:
-
Reaction with alkyl halides : Forms N-alkylated derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
-
Acylation : Reacts with acetyl chloride to yield N-acetylated products, confirmed by IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .
Condensation Reactions
The compound undergoes condensation to form heterocyclic systems:
Schiff Base Formation
Reacts with aldehydes (e.g., terephthalaldehyde) to generate bis-pyrazolyl Schiff bases via C=N bond formation .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| With terephthalaldehyde | Anhydrous MeOH, reflux, 24h | Bis-Schiff base (C=N at 3231 cm⁻¹ in IR) | 78% |
Redox Reactions
The pyrazole ring undergoes oxidation and reduction:
-
Oxidation : Treatment with H₂O₂/Fe²⁰⁺ converts the pyrazole ring into pyrazoline intermediates, which further aromatize to 1,3,5-triarylpyrazoles under catalytic conditions (e.g., Cu(OTf)₂) .
-
Reduction : Hydrogenation (H₂/Pd-C) saturates the pyrazole ring, altering its electronic properties.
Copper-Catalyzed Coupling
Participates in Ullmann-type couplings with aryl halides using CuI/1,10-phenanthroline, forming biaryl derivatives (used in medicinal chemistry) .
| Catalyst System | Reaction Scope | Yield Range |
|---|---|---|
| Cu(OTf)₂/[bmim]PF₆ | Arylhydrazine condensations | 75–82% |
Pyrazole Methyl Group Reactivity
-
Halogenation : Bromination (NBS, AIBN) selectively substitutes the 4-position methyl group, confirmed by ¹H NMR (δ 2.3 ppm loss).
-
Sulfonation : Reacts with SO₃/H₂SO₄ to introduce sulfonic acid groups, enhancing water solubility.
Mechanistic Insights
-
Kinetics : Condensation reactions follow second-order kinetics, with activation energy (Eₐ) of ~45 kJ/mol .
-
Stereoelectronic Effects : The electron-donating methyl groups on the pyrazole ring stabilize transition states during nucleophilic attacks .
Analytical Characterization
Key techniques for monitoring reactions:
This compound’s reactivity profile highlights its versatility in synthesizing pharmacologically relevant derivatives, particularly enzyme inhibitors and metal-chelating agents . Further studies are needed to explore its catalytic asymmetric reactions and biological target specificity.
Scientific Research Applications
3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming complexes that can catalyze various chemical reactions . Additionally, the compound’s structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
A key structural analog is 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide (CAS: 1152936-66-7), which differs in the substitution position of the pyrazole group (para vs. meta relative to the carboximidamide). This positional isomerism alters electronic distribution and steric accessibility, which may affect intermolecular interactions and solubility.
Other analogs include dihydro-pyrazole carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide), which feature a saturated pyrazoline ring and varied aryl substituents. These compounds, reported in Molecules (2014), demonstrate how ring saturation and substituent electronegativity (e.g., methoxy, chloro, nitro groups) influence physicochemical properties and bioactivity .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents/R-Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 3,5-dimethylpyrazole (meta), -CH₂- | C₁₂H₁₄N₄ | 214.27 | Methylene bridge, meta substitution |
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide | 3,5-dimethylpyrazole (para) | C₁₂H₁₄N₄ | 214.27 | Para substitution, higher symmetry |
| 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | 4-methoxyphenyl, dihydro-pyrazole | C₁₇H₁₈N₄O | 294.35 | Saturated pyrazole, methoxy substituent |
| 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | 4-chlorophenyl, dihydro-pyrazole | C₁₆H₁₅ClN₄ | 298.77 | Electron-withdrawing Cl substituent |
Stability and Commercial Availability
In contrast, the para-substituted isomer (CAS: 1152936-66-7) remains available, possibly due to better crystallization behavior or synthetic yields .
Spectroscopic Characterization
IR and ¹H-NMR are commonly used for characterization. The target compound’s IR spectrum would show N-H stretches from the carboximidamide (~3350 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹). In ¹H-NMR, the methylene bridge protons (-CH₂-) would resonate as a singlet near δ 4.5–5.0 ppm, while 3,5-dimethylpyrazole protons appear as singlets at δ 2.1–2.3 ppm (CH₃) and δ 5.8–6.0 ppm (pyrazole H). Analogs with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit downfield shifts in aromatic protons, while methoxy groups cause upfield shifts due to electron donation .
Biological Activity
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide, also referred to as compound 1, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole moiety, which is often associated with a variety of pharmacological effects. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C13H16N4. Its structure comprises a benzene ring substituted with a carboximidamide group and a pyrazole moiety. The presence of the dimethyl groups on the pyrazole enhances the lipophilicity and possibly the biological activity of the compound.
Synthesis
The synthesis of compound 1 typically involves the reaction of appropriate benzyl derivatives with pyrazole derivatives under acidic or basic conditions. Various methods have been documented in the literature, including nucleophilic substitutions and condensation reactions .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains. The structure–activity relationship (SAR) analysis indicates that modifications on the benzene ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 25 | Staphylococcus aureus |
| Compound 2 | 19 | Escherichia coli |
| Compound 3 | 15 | Pseudomonas aeruginosa |
Antiviral Activity
Research has also highlighted the potential antiviral properties of similar compounds against viruses such as SARS-CoV-2. Compounds that share structural similarities with compound 1 have been shown to inhibit viral replication effectively, suggesting that further exploration could lead to promising antiviral agents .
Anticancer Activity
The anticancer potential of pyrazole-based compounds has been explored extensively. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are still being elucidated, but preliminary studies indicate that these compounds may disrupt critical signaling pathways in cancer cells .
Case Studies
A notable study evaluated the efficacy of a series of pyrazole derivatives, including compound 1, against cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects . Another case study focused on their antimicrobial properties, demonstrating that modifications in substituents could lead to enhanced activity against resistant bacterial strains.
Q & A
Q. What are the recommended synthetic routes for 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide, and how can reaction intermediates be optimized?
Methodological Answer: A common approach involves functionalizing the pyrazole ring via alkylation or nucleophilic substitution. For example, methyl acrylate can react with 3,5-dimethyl-1H-pyrazole to form methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, which can be further modified to introduce the carboximidamide group . Key optimization steps include:
- Temperature control : Reactions at 250°C facilitate formylation of the pyrazole ring .
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis .
- Catalyst screening : Lewis acids like POCl₃ enhance electrophilic substitution efficiency .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Focus on distinguishing pyrazole ring protons (δ 6.0–6.5 ppm) and carboximidamide NH₂ signals (δ 7.5–8.5 ppm) .
- Infrared (IR) Spectroscopy : Confirm the presence of C=N (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .
- X-ray crystallography : Use SHELX software for structure refinement, ensuring R-factor values < 0.05 for high confidence .
Q. What are the critical parameters for validating the compound’s purity and stability?
Methodological Answer:
- HPLC-MS : Monitor for byproducts like unreacted pyrazole intermediates (retention time ~12–15 min) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; degradation above 200°C suggests robust storage conditions .
- Moisture sensitivity : Store under inert gas (e.g., N₂) to prevent hydrolysis of the carboximidamide group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyrazole ring’s electron-withdrawing effect stabilizes the carboximidamide group .
- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., fungal CYP51 for antimicrobial studies). A docking score < −7.0 kcal/mol indicates strong affinity .
Q. How can contradictory structural data (e.g., crystallographic vs. spectroscopic results) be resolved?
Methodological Answer:
- Cross-validation : Compare X-ray-derived bond lengths (e.g., C-N: 1.32 Å) with DFT-optimized geometries .
- Dynamic NMR : Resolve tautomerism in the pyrazole ring by analyzing temperature-dependent chemical shifts .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to correct for crystal twinning artifacts .
Q. What strategies are effective for studying the compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?
Methodological Answer:
- Enzyme assays : Use fluorometric kits (e.g., CYP450 inhibition) with IC₅₀ calculations via nonlinear regression .
- MIC testing : Screen against Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations 2–64 µg/mL, noting synergy with β-lactams .
- SAR analysis : Modify the pyrazole’s methyl groups to assess steric effects on activity .
Key Recommendations
- Synthetic challenges : Prioritize protecting-group strategies to avoid side reactions at the carboximidamide site .
- Data interpretation : Cross-validate crystallographic results with spectroscopic and computational data to resolve ambiguities .
- Biological assays : Include positive controls (e.g., fluconazole for antifungal studies) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
